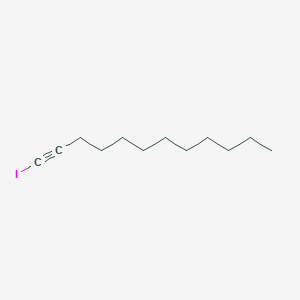

1-Iodo-1-dodecyne

Description

Significance of 1-Iodoalkynes as Versatile Synthetic Intermediates and Building Blocks

1-Iodoalkynes, including 1-iodo-1-dodecyne, are highly reactive and practical intermediates in organic synthesis due to the unique combination of a carbon-carbon triple bond and a carbon-iodine bond. researchgate.netmdpi.com These difunctional molecules are widely employed as versatile building blocks in the synthesis of various organic compounds, biologically active substances, and materials. researchgate.netnih.govrsc.orgnih.govresearcher.lifersc.orgjove.com

Their utility stems from the reactivity of the carbon-iodine bond, which can be readily transformed through various coupling reactions, often under the assistance of transition metal catalysts, to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. researchgate.net This allows for the synthesis of highly functionalized compounds. For instance, 1-iodoalkynes are crucial precursors for the synthesis of 5-iodo-1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are significant in medicinal chemistry, bioconjugations, and materials science. uniovi.esnih.gov They also serve as precursors for 1,3-diynes, which are relevant medicinal molecules. nih.govresearcher.lifepharmaron.com

The high chemoselectivity and functional group tolerance observed in reactions involving 1-iodoalkynes further enhance their appeal as synthons. rsc.orgrsc.org They enable the efficient preparation of diverse and complex molecular structures, making them indispensable tools in modern synthetic strategies. nih.govresearcher.lifepharmaron.com

Historical Context and Evolution of Alkyne Halogenation Methodologies

Historically, the preparation of haloalkynes, including iodoalkynes, primarily involved the deprotonation of terminal alkynes with strong bases, followed by trapping the resulting metal acetylides with a halogenating reagent, such as elemental iodine (I₂). mdpi.comrsc.orgrsc.orgacs.orgorganic-chemistry.org While effective, these traditional methods often suffered from limitations such as harsh reaction conditions, the need for expensive or hazardous reagents, and the generation of undesirable byproducts. mdpi.comrsc.orgrsc.orgorganic-chemistry.org

Over time, significant progress has been made in developing more efficient, milder, and environmentally benign protocols for the iodination of terminal alkynes. mdpi.comrsc.orgrsc.orgorganic-chemistry.org The evolution of these methodologies has seen the introduction of various iodine sources and catalytic systems. For example, methods utilizing N-iodosuccinimide (NIS) have gained considerable attention due to their higher functional group tolerance and chemical regional selectivity. mdpi.comrsc.org NIS-based iodination often needs activating reagents, and recent advancements have explored the use of inexpensive and mild catalysts like K₂CO₃, 4-dimethylaminopyridine (B28879) (DMAP), and γ-Al₂O₃. researchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net

Other notable developments include:

Hypervalent iodine reagents : These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA or DIB), in combination with iodide sources like tetrabutylammonium (B224687) iodide (TBAI) or potassium iodide (KI), have been shown to selectively generate 1-iodoalkynes under mild conditions. nih.govjove.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

Copper-catalyzed methods : Copper(I) iodide (CuI) has been employed as a catalyst in conjunction with KI and DIB for efficient 1-iodoalkyne synthesis. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Copper salts can also facilitate halogen exchange reactions, transforming 1-bromoalkynes into 1-iodoalkynes. oup.com

Metal-free and mild conditions : Recent research has focused on developing metal-free and oxidant-free methods, often employing mild bases or even acetic acid to activate iodinating agents like NIS. researchgate.netmdpi.comorganic-chemistry.org

These advancements reflect a continuous effort to improve the practicality, safety, and environmental profile of 1-iodoalkyne synthesis, making them more accessible for diverse synthetic applications. mdpi.comrsc.orgrsc.orgresearchgate.net

Overview of Current Research Trajectories and Future Directions Pertaining to Long-Chain 1-Iodoalkynes

Current research on long-chain 1-iodoalkynes, such as this compound, continues to explore novel synthetic methodologies and expand their applications in various fields. A significant trajectory involves the development of greener and more sustainable synthetic routes, minimizing the use of hazardous reagents and harsh conditions. researchgate.netmdpi.comresearchgate.netmdpi.com This includes the exploration of inexpensive catalysts, solvent-free reactions, and reactions in aqueous media or deep eutectic solvents. researchgate.netmdpi.comrsc.orgrsc.orgmdpi.com

Another key research area focuses on the application of long-chain 1-iodoalkynes in the synthesis of complex molecules with specific functionalities. Their role as precursors in "click chemistry" reactions, particularly CuAAC, remains a vibrant field, enabling the rapid construction of diverse chemical libraries, including those for drug discovery (e.g., DNA-encoded libraries, DELs). nih.govresearcher.lifeuniovi.esnih.govpharmaron.com The ability to perform these reactions on-DNA, as demonstrated with alkyne iodination, opens new avenues for generating diverse topographic structural features for molecular recognition agents. nih.govresearcher.lifepharmaron.com

Future directions are likely to involve:

Catalyst innovation : Discovering new, highly efficient, and recyclable catalytic systems for 1-iodoalkyne synthesis and their subsequent transformations, particularly those that are transition-metal-free or utilize earth-abundant metals. researchgate.netrsc.orgrsc.org

Flow chemistry and automation : Implementing continuous flow processes for the synthesis of 1-iodoalkynes to enhance scalability, safety, and reproducibility, especially for industrial applications.

Bio-conjugation and materials science : Further exploring the use of long-chain 1-iodoalkynes in the functionalization of biomolecules and the synthesis of advanced materials, such as polymers and nanoparticles, where the long alkyl chain can impart specific properties like hydrophobicity or self-assembly capabilities. rsc.orgrsc.orgchemicalbook.com

Stereoselective synthesis : Developing methods for the stereoselective synthesis of iodoalkynes and their derivatives, which is crucial for the preparation of chiral compounds.

New reaction manifolds : Investigating novel reaction pathways that leverage the unique reactivity of the C-I bond and the triple bond in 1-iodoalkynes to create unprecedented molecular scaffolds.

These research trajectories aim to make the synthesis and application of long-chain 1-iodoalkynes even more versatile, efficient, and environmentally responsible, solidifying their position as essential tools in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

60705-20-6 |

|---|---|

Molecular Formula |

C12H21I |

Molecular Weight |

292.20 g/mol |

IUPAC Name |

1-iodododec-1-yne |

InChI |

InChI=1S/C12H21I/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-10H2,1H3 |

InChI Key |

BHFPDGOBWCGPJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CI |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1 Iodo 1 Dodecyne

Base-Mediated and Catalyst-Assisted Iodination Methods

The direct iodination of terminal alkynes to yield 1-iodoalkynes is a crucial transformation. This section explores several methodologies that employ bases and catalysts to facilitate this reaction, offering improved efficiency and sustainability.

N-Iodosuccinimide (NIS) in Direct 1-Iodination of Terminal Alkynes

N-Iodosuccinimide (NIS) is a widely recognized and frequently employed iodinating agent in organic synthesis due to its effectiveness and ability to impart high functional group tolerance and chemical regional selectivity. researchgate.netmdpi.comnih.govresearchgate.net Its application in the direct 1-iodination of terminal alkynes is well-established, providing access to 1-iodoalkynes in good to excellent yields, often reaching up to 99%. mdpi.comnih.govnih.govmdpi-res.comacs.orgnih.govrsc.org

The direct iodination of terminal alkynes with NIS typically requires the presence of activating reagents, which can include various bases or metal catalysts. researchgate.netmdpi.com While the precise mechanism can vary depending on the specific conditions and co-reagents, a general proposal suggests that NIS initially forms an intermediate with the alkyne group via its nitrogen atom. Subsequently, a base facilitates the removal of the acidic terminal alkyne proton, simultaneously promoting the departure of the succinimide (B58015) moiety and the formation of the carbon-iodine bond. nih.gov In certain metal-free protocols, such as those employing acetic acid, the activation of NIS is proposed to involve the formation of an active intermediate like acetyl hypoiodite, which then mediates the iodination. nih.gov

Role of Inorganic and Organic Bases (e.g., K2CO3, DMAP) in Catalysis

Inorganic and organic bases play a pivotal role in catalyzing the 1-iodination of terminal alkynes with NIS, offering mild and cost-effective alternatives to other catalytic systems. Potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP) have been identified as particularly suitable mild bases for this transformation. nih.govrsc.org

Potassium Carbonate (K2CO3): K2CO3, an inexpensive weak inorganic base, has demonstrated high catalytic efficacy. For instance, in the 1-iodination of phenylacetylene (B144264) with NIS, a minimal amount of K2CO3 (1.5 mol%) in methanol (B129727) at 40 °C achieved a remarkable yield of 97.6% within just 10 minutes. researchgate.net Due to its limited solubility in methanol, the addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can further enhance the reaction efficiency, leading to yields as high as 99%. researchgate.net This mild basicity makes K2CO3 a complementary option to methods requiring stronger bases. frontiersin.orgugent.be

4-Dimethylaminopyridine (DMAP): DMAP, an organic weak base, is known for its enhanced basicity compared to pyridine, attributed to resonance stabilization. nih.gov It functions as a nucleophilic catalyst in various reactions, including alkyne iodination. nih.gov Under optimized conditions, such as using 0.25 equivalent of DMAP in acetonitrile (B52724) at 45 °C, a 97% yield was observed for the iodination of phenylacetylene. nih.gov The catalytic cycle with DMAP is thought to involve its deprotonation of the alkyne or its role as an auxiliary base to deprotonate the protonated DMAP, thus regenerating the active catalyst. nih.gov

Both K2CO3 and DMAP-catalyzed methods are broadly applicable to a diverse range of terminal alkynes, including aromatic, substituted aromatic, aliphatic, ethynylthiophene, and ethynylpyridine derivatives, consistently delivering good-to-excellent yields (up to 99%). nih.govrsc.org

Table 1: Representative Yields for Base-Catalyzed 1-Iodination of Terminal Alkynes with NIS

| Substrate (Example) | Base (Equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

| Phenylacetylene | K2CO3 (0.03) | CH3OH | 40 | 10 min | 97.6 | researchgate.net |

| Phenylacetylene | K2CO3 (0.03) + TBAB (0.03) | CH3OH | 40 | 10 min | 99 | researchgate.net |

| Phenylacetylene | DMAP (0.25) | CH3CN | 45 | 4 h | 97 | nih.gov |

γ-Al2O3 Mediated Reactions for Improved Yields and Functional Group Tolerance

Gamma-alumina (γ-Al2O3) has proven to be an effective and inexpensive mediator for the direct iodination of terminal alkynes using NIS. mdpi.commdpi-res.comacs.orgnih.govuni.lu This approach stands out for its ability to achieve good to excellent yields, often reaching up to 99%, while exhibiting excellent chemoselectivity and good functional group tolerance. mdpi.commdpi-res.comacs.orgnih.gov

Initial studies demonstrated that reacting phenylacetylene with NIS in the presence of neutral γ-Al2O3 in acetonitrile at 80 °C for 1 hour could achieve a 90% yield of the desired 1-iodoalkyne. acs.orgnih.gov The efficiency of this system was further enhanced by the addition of 4 Å molecular sieves, which boosted the yield to 98%. acs.orgnih.gov The γ-Al2O3 mediated protocol is also amenable to larger-scale synthesis, with a 10 mmol reaction of phenylacetylene yielding 96% of the product. acs.orgnih.gov Furthermore, both γ-Al2O3 and 4 Å molecular sieves can be reused for at least one cycle without a significant decrease in yield, contributing to the sustainability of the process. mdpi.comnih.gov This method also offers the versatility to obtain mono-, di-, and even tri-iodination products by adjusting the reaction conditions, for instance, by adding elemental iodine for higher degrees of iodination. mdpi.comnih.gov

Table 2: Representative Yields for γ-Al2O3 Mediated 1-Iodination of Terminal Alkynes with NIS

| Substrate (Example) | NIS (Equiv.) | γ-Al2O3 (Equiv.) | 4 Å MS | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

| Phenylacetylene | 1.1 | 1.3 | 200 mg | CH3CN | 80 | 1 h | 98 | acs.orgnih.gov |

| Aliphatic Alkyne (e.g., 1-dodecyne) | 1.1 | 1.3 | 200 mg | CH3CN | 80 | 1 h | 90 (for 1bb) | nih.gov |

Development of Metal-Free Iodination Protocols for Sustainable Synthesis

The pursuit of sustainable chemical synthesis has led to significant efforts in developing metal-free iodination protocols. These methods circumvent the use of costly and potentially toxic metal catalysts, simplifying product separation and reducing environmental impact.

One notable metal-free approach involves the use of acetic acid as an activator for NIS, which facilitates the direct iodination of terminal alkynes with yields up to 99%. nih.gov This method is considered efficient and highly chemoselective. nih.gov Another class of reagents enabling metal-free conditions are sulfonium (B1226848) iodate(I) electrophilic reagents, which are discussed in detail in section 2.3.6. Furthermore, some metal-free iodination reactions can be promoted by visible light irradiation. Triethylamine, when employed as a catalyst with N-halosuccinimides, has also been shown to produce 1-halo-1-alkynes in good yields. Additionally, NIS has been reported to mediate the transition-metal-free arylation of terminal alkynes, involving a tetracoordinate boron intermediate.

Gold(I)-N-Heterocyclic Carbene (NHC) Catalysis in Alkyne Iodination

Gold(I)-N-Heterocyclic Carbene (NHC) complexes represent an important class of catalysts, particularly recognized for their high stability and catalytic activity in π-activation reactions of alkynes, such as hydration and hydroamination. researchgate.netmdpi.comnih.govnih.govmdpi-res.com While generally categorized as "precious metal" catalysts that can be used in conjunction with NIS for iodination researchgate.netacs.org, their direct role in the 1-iodination of terminal alkynes, specifically the formation of the C-I bond, is often part of a multi-step or sequential process rather than a standalone direct iodination.

For instance, a sequential gold-catalyzed iodination/hydration protocol has been developed, where terminal alkynes are first iodinated (e.g., with NIS), and the resulting 1-iodoalkynes then undergo gold-catalyzed hydration. nih.gov An example involves the reaction of phenylacetylene with NIS in the presence of an Au(I)-NHC catalyst, [Au(NTf2)(IPr)], which ultimately leads to α-iodomethyl ketones after hydration. This highlights the robustness of Au-NHC species in facilitating subsequent transformations of 1-iodoalkynes, rather than directly catalyzing the initial 1-iodination step from the terminal alkyne. While their involvement in NIS-mediated iodination is noted in the literature as a type of precious metal catalyst researchgate.net, detailed mechanistic studies or specific yield data focusing solely on their direct catalytic role in the C-I bond formation for 1-iodoalkynes from terminal alkynes were not extensively detailed in the provided search results.

Sulfonium Iodate (I) Electrophilic Reagents for Alkyne Iodination

Sulfonium iodate(I) electrophilic reagents offer an efficient and highly chemoselective pathway for the iodination of alkynes under metal-free conditions. These reagents present a sustainable alternative by avoiding the use of transition metals.

A key feature of these reagents is their versatile reactivity, which can be significantly influenced by the solvent system. For example, in the presence of water, sulfonium iodate(I) salts can stereospecifically enable the formation of (E)-1,2-diiodoalkenes. This allows for a stereodivergent approach, yielding synthetically valuable 1-iodoalkynes or (E)-vicinal-diiodoalkenes with high selectivity (up to 100%) and excellent yields (up to 99%) under ambient conditions. A specific example involves the combination of trimethylsulfonium (B1222738) iodide and PhI(OAc)2, which can promote mono-iodination of alkynes in acetonitrile, while switching to water as the sole solvent can lead to exclusive di-iodination products. These reagents demonstrate broad functional group tolerance, making them applicable to a wide range of alkyne substrates.

Alternative Preparative Routes

Methods Involving Alkyne Functionalization with Iodine and Phosphine (B1218219) Reagents

The direct, one-step iodination of terminal alkynes using a combination of elemental iodine and phosphine reagents is not a commonly reported or direct transformation in the literature for the synthesis of 1-iodoalkynes. However, phosphine reagents play a crucial role in multi-step sequences that lead to the formation of terminal alkynes, which can then be subsequently functionalized with iodine to yield 1-iodoalkynes such as 1-iodo-1-dodecyne. One such prominent strategy involves the Corey-Fuchs reaction as a key step for alkyne homologation from an aldehyde, followed by iodination of the resulting terminal alkyne. nih.gov

Corey-Fuchs Reaction for Terminal Alkyne Formation: The Corey-Fuchs reaction is a well-established method for converting an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation. This process typically involves two main stages:

Dibromoolefination: An aldehyde is reacted with carbon tetrabromide (CBr4) in the presence of triphenylphosphine (B44618) (PPh3). Triphenylphosphine reacts with CBr4 to form a phosphorus ylide, which then reacts with the aldehyde to produce a geminal dibromoalkene. nih.gov

Elimination to Alkyne: The dibromoalkene intermediate is subsequently treated with a strong base, such as n-butyllithium (n-BuLi), to undergo a double dehydrohalogenation, yielding the desired terminal alkyne. nih.gov

For the synthesis of 1-dodecyne, undecanal (B90771) (a C11 aldehyde) would serve as the starting material. The Corey-Fuchs sequence would transform undecanal into 1-dodecyne.

Subsequent Iodination of the Terminal Alkyne: Once the terminal alkyne (e.g., 1-dodecyne) is obtained via the phosphine-mediated Corey-Fuchs reaction, it can be converted into the corresponding 1-iodoalkyne. Various methods exist for the direct iodination of terminal alkynes. Notably, some methods offer high yields and chemoselectivity for aliphatic terminal alkynes like 1-dodecyne.

One efficient method involves the use of N-iodosuccinimide (NIS) in the presence of a mild base. For instance, N-iodosuccinimide (NIS) catalyzed by inorganic or organic bases such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP) has been successfully employed for the 1-iodination of a variety of terminal alkynes, including aliphatic ones like 1-dodecyne, achieving excellent yields. This method is often conducted under mild conditions, such as at 45 °C in acetonitrile (CH3CN).

Another approach for terminal alkyne iodination involves the use of hypervalent iodine reagents in combination with iodide sources. For example, a system comprising (diacetoxyiodo)benzene (B116549) (PIDA) and tetrabutylammonium iodide (TBAI) has been shown to selectively generate 1-iodoalkynes from terminal alkynes in high yields. This reaction typically proceeds at room temperature in solvents like acetonitrile, tetrahydrofuran (B95107) (THF), or diethyl ether (Et2O). While PIDA is not a phosphine, this method represents a common strategy for the final iodination step after the phosphine-mediated alkyne formation.

A traditional method also includes the iodination of metal acetylides, which are formed by treating terminal alkynes with strong bases like n-butyllithium, followed by reaction with elemental iodine. nih.gov

The combination of the Corey-Fuchs reaction, which utilizes triphenylphosphine to construct the terminal alkyne scaffold, followed by an effective terminal alkyne iodination method, provides a viable route for synthesizing this compound that incorporates the specified reagents.

Table 1:

| Step | Reaction Type | Key Reagents | Typical Conditions | Product | Yield Range | Reference |

| 1 | Corey-Fuchs Homologation (Aldehyde to Terminal Alkyne) | Undecanal, Carbon Tetrabromide (CBr4), Triphenylphosphine (PPh3), n-Butyllithium (n-BuLi) | Solvent (e.g., CH2Cl2, THF), Low temperature for initial steps, then warming; Sequential addition of reagents. | 1-Dodecyne | Good to Excellent (e.g., 70-90% for overall alkyne formation) | nih.gov |

| 2 | Terminal Alkyne Iodination | 1-Dodecyne, N-Iodosuccinimide (NIS), K2CO3 or DMAP | CH3CN, 45 °C, 4 hours | This compound | Up to 99% | |

| Alternative 2 | Terminal Alkyne Iodination | 1-Dodecyne, Tetrabutylammonium Iodide (TBAI), (Diacetoxyiodo)benzene (PIDA) | CH3CN, THF, or Et2O, Room temperature, 2-24 hours | This compound | High Yields | |

| Alternative 3 | Terminal Alkyne Iodination (via metal acetylide) | 1-Dodecyne, n-Butyllithium (n-BuLi), Iodine (I2) | Solvent (e.g., THF), Low temperature for lithiation, then addition of I2. | This compound | Good Yields | nih.gov |

Reactivity and Transformation Chemistry of 1 Iodo 1 Dodecyne

Carbon-Carbon Bond Forming Reactions

1-Iodo-1-dodecyne is a key reactant in several carbon-carbon bond forming reactions, offering pathways to diverse molecular structures, including triazoles and diynes.

1-Iodoalkynes, including structures analogous to this compound, exhibit exceptional reactivity in copper-catalyzed annulation reactions with organic azides, often surpassing the reactivity of terminal alkynes. nih.gov This process, a variant of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), selectively yields 5-iodo-1,2,3-triazoles as the exclusive products. nih.govnih.govrsc.org These 5-iodotriazoles are highly versatile synthetic intermediates, amenable to further functionalization. nih.govnih.gov

The reaction is characterized by its generality, chemo- and regioselectivity, and operational simplicity, typically requiring low copper catalyst loading. nih.govnih.gov It demonstrates broad compatibility with various functional groups and solvents. nih.gov The mechanism involves the formation of copper(I) acetylides, where the coordination of the organic azide (B81097) enhances the nucleophilicity of the triple bond, initiating a sequence that leads to the formation of a new carbon-nitrogen bond between the β-carbon of the acetylide and the terminal nitrogen of the azide. nih.gov While sharing similarities with the classical CuAAC, the modes of activation for iodoalkynes and terminal alkynes by copper are believed to be distinctly different. nih.gov The process is effectively catalyzed by copper(I) iodide (CuI) in the presence of an amine ligand such as Tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA). nih.gov This methodology facilitates the rapid, controlled, and practical synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov

The Cadiot-Chodkiewicz coupling reaction is a cornerstone method for the synthesis of unsymmetrical 1,3-diynes, a class of compounds important for their biological, optical, and electronic properties. rsc.orgwikipedia.orgalfa-chemistry.com This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a haloalkyne, such as this compound, in the presence of an amine base. rsc.orgwikipedia.org A key advantage of the Cadiot-Chodkiewicz coupling, in contrast to the related Glaser coupling, is its high selectivity, typically yielding a single desired product. wikipedia.org

The accepted mechanism for this copper-catalyzed process begins with the deprotonation of the terminal alkyne by a base, leading to the formation of a copper(I) acetylide. This is followed by the oxidative addition of the haloalkyne (e.g., this compound) to the copper center, forming a bis-alkynyl copper species. Subsequent reductive elimination then yields the desired 1,3-diyne and regenerates the copper catalyst. wikipedia.orgalfa-chemistry.com Iodoalkynes generally exhibit good reactivity in this coupling. rsc.org The efficiency and scope of these heterocoupling reactions can be further enhanced by the addition of co-catalysts, such as Palladium (Pd) catalysts. rsc.orgalfa-chemistry.com For instance, the coupling of 1-iodo-5-phenyl-1-pentyne with (trimethylsilyl)acetylene using a Pd-Cu catalytic system resulted in a quantitative yield of the corresponding diyne. rsc.org Similarly, 1-iodo-1-hexyne has been successfully employed in Cadiot-Chodkiewicz reactions. sinica.edu.tw

| Reactant 1 (Haloalkyne) | Reactant 2 (Terminal Alkyne) | Catalyst System | Base | Product Type | Yield (%) | Reference |

| 1-Iodo-5-phenyl-1-pentyne | (Trimethylsilyl)acetylene | CuI (5 mol%), Pd(PPh3)2Cl2 (5 mol%) | Triethylamine | 1,3-Diyne | Quantitative | rsc.org |

| 1-Bromohept-1-yne | 3-Butyn-1-ol | CuI (10 mol%) | Pyrrolidine | 1,3-Diyne | 95 | rsc.org |

The Nozaki-Hiyama-Kishi (NHK) reaction, also known as the Nozaki-Hiyama-Kishi-Takai coupling, is a powerful carbon-carbon bond forming reaction that generates alcohols from the coupling of aldehydes with alkenyl or allyl halides. chem-station.comwikipedia.org This reaction is typically catalyzed by nickel(II) (Ni(II)) and uses chromium(II) (Cr(II)) as a stoichiometric reductant. chem-station.comwikipedia.org A notable characteristic of the NHK reaction is its high tolerance for various functional groups and its ability to proceed under mild, neutral conditions at room temperature. chem-station.comwikipedia.org

While primarily associated with alkenyl halides, iodoalkynes can also participate in the NHK coupling. For example, in the total synthesis of complex natural products, an iodo-alkyne precursor was prepared and subsequently subjected to Nozaki-Hiyama-Kishi coupling with an aldehyde to yield a propargylic alcohol. rsc.org Another instance involves the addition of (E)-1-iodo-1-pentadecene to Garner's aldehyde, demonstrating the utility of iodoalkynes as the halide component in this reaction. researchgate.net The mechanism involves the reduction of Ni(II) to Ni(0), followed by oxidative addition of the carbon-halide bond to nickel, transmetalation with Cr(III), and subsequent nucleophilic addition to the carbonyl group of the aldehyde. wikipedia.org

Transition-metal-catalyzed reactions are indispensable tools in modern organic synthesis, facilitating the formation of a wide array of bonds, including carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. dergipark.org.trnih.govrsc.orgukri.org These methodologies offer significant advantages in terms of atom and step economy, enabling the synthesis of molecules that might be challenging to access through conventional routes. nih.gov As a haloalkyne, this compound, or similar iodo-containing organic molecules, can serve as a substrate or intermediate in these diverse transformations.

Carbon-Carbon (C-C) Bond Formation: Beyond the specific cross-coupling reactions mentioned, transition metals broadly catalyze various C-C bond formations. dergipark.org.trnih.gov This includes oxidative homo-coupling reactions, such as iron-catalyzed processes involving vinyllithiums, and palladium-catalyzed cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums to form conjugated enediynes and unsymmetrical 1,3-diynes. dergipark.org.trrsc.org

Carbon-Oxygen (C-O) Bond Formation: Transition metals play a role in the formation of C-O bonds. While specific examples involving this compound were not explicitly detailed in the search results, the general utility of transition metals in C-O bond formation is well-documented in organic synthesis, often involving alcohols, phenols, and ethers. dergipark.org.tr

Carbon-Nitrogen (C-N) Bond Formation: The construction of C-N bonds is critical for synthesizing a vast number of nitrogen-containing compounds, prevalent in pharmaceuticals, natural products, and functional materials. rsc.orgukri.orgnih.gov Transition-metal-catalyzed C-N bond forming reactions, including direct C-H amination, often utilize organic azides as environmentally benign nitrogen sources. nih.gov These reactions can proceed through mechanisms involving C-N bond activation and subsequent bond formation. rsc.org

Nozaki-Hiyama-Kishi-Takai Coupling Reactions

Advanced Functionalization and Derivatization

Beyond direct coupling, this compound's structure lends itself to advanced functionalization and derivatization strategies, contributing to the synthesis of more complex and highly functionalized molecules.

Alkynylation reactions traditionally rely on the use of terminal acetylenes as nucleophiles. nih.govresearchgate.netrsc.orgnih.gov However, the advent of ethynyl (B1212043) hypervalent iodine reagents, such as Ethynylbenziodoxolone (EBX), has revolutionized this field by enabling the transfer of alkyne moieties as electrophilic synthons. nih.govresearchgate.netrsc.orgnih.govthieme-connect.de These reagents are potent electrophilic alkyne sources that can be employed in both metal-free and metal-catalyzed alkynylation reactions with various nucleophiles, including carbon-centered nucleophiles, heteroatoms, and radicals. nih.govnih.gov

While this compound itself is a haloalkyne that can act as an electrophile in certain coupling reactions (e.g., Cadiot-Chodkiewicz), ethynyl hypervalent iodine reagents represent a distinct class of electrophilic alkyne synthons. They offer an alternative and often complementary pathway for introducing alkyne groups into molecules. nih.govnih.gov These stable reagents facilitate the alkynylation of acidic C-H bonds (with bases), aromatic C-H bonds (often with transition metal catalysts), and a range of heteroatom nucleophiles, including thiols, under exceptionally mild conditions. nih.gov For example, spirocyclic EBX reagents have been successfully utilized in the synthesis of 1,3-diynes, a class of compounds also accessible through reactions involving this compound. alfa-chemistry.comresearchgate.net This highlights the expanding toolkit available for alkynylation, where different electrophilic alkyne sources, including haloalkynes and hypervalent iodine reagents, offer diverse synthetic opportunities.

Progress in Radical-Based Alkynylations and Atom-Economical Transformations

Radical-based alkynylations have seen significant advancements, leveraging the reactivity of iodoalkynes. These transformations are often characterized by their atom-economical nature, maximizing the incorporation of starting materials into the final product. Iodoalkynes can serve as precursors for alkynyl radicals, particularly under specific activation conditions such as visible-light irradiation. rsc.org

The generation of vinyl radicals, which can be considered a type of radical derived from vinyl halides, plays a crucial role in these processes. Vinyl radicals can be formed through single-electron reduction of vinyl halides or by the addition of external radicals to alkynes. acs.org These reactive intermediates facilitate various C(sp3)–H bond functionalizations, including alkynylation. acs.org

Hypervalent iodine reagents have been instrumental in expanding the scope of alkynylation reactions. Recent progress in this area includes their application in radical-based alkynylations and atom-economical transformations. researchgate.net For instance, gold(I) and iridium(III) co-catalyzed alkynylative cyclization reactions of o-alkynylphenols with iodoalkynes have been reported, where photosensitized energy transfer promotes the oxidative addition of a gold(I) complex with the iodoalkyne. rsc.org Furthermore, transition-metal-free inverse Sonogashira coupling reactions involving iodoalkynes and (hetero)arenes or alkenes have been developed under visible-light irradiation. Mechanistic studies suggest that iodoalkynes can be directly activated by visible light, with an excited state iodoalkyne acting as an "alkynyl radical synthetic equivalent" for C(sp2)–H bond coupling. rsc.org

Iodine-Mediated Electrophilic Cyclization Reactions of Alkynes

Iodine-mediated electrophilic cyclization reactions of alkynes represent a powerful strategy for the synthesis of various cyclic and heterocyclic compounds. These reactions typically proceed through a stepwise mechanism involving the electrophilic activation of the alkyne carbon-carbon triple bond. acs.org An iodonium (B1229267) intermediate is often hypothesized as the key species formed upon the initial addition of an electrophilic iodine source (such as I2 or ICl) to the alkyne. thieme-connect.comxmu.edu.cn This is followed by an intramolecular nucleophilic attack on the activated triple bond, leading to cyclization. acs.orgxmu.edu.cn

The regioselectivity of these cyclizations can be influenced by the nature of the alkyne and the nucleophile. For example, in the cyclization of diarylalkynes, the more nucleophilic groups, such as NMe2, can direct the formation of specific products like indoles when I2 is used as the electrophile. acs.org Various compounds, including quinolines, isoquinolines, isocoumarins, α-pyrones, furans, and other heterocycles, have been synthesized using ICl as an electrophilic agent under mild conditions. thieme-connect.com In some cases, ICl has been found to yield better results compared to I2, particularly in the synthesis of isoquinolines and naphthyridines. thieme-connect.com

A proposed mechanism for iodine-mediated cyclization often involves the coordination of an iodine cation (generated from ICl or I2) to the alkyne's triple bond, forming an iodonium intermediate. Subsequent intramolecular nucleophilic attack generates a cyclic intermediate, which then undergoes further transformations. thieme-connect.com For instance, in the iodine-mediated hydration of alkynes on keto-functionalized scaffolds, the reaction is hypothesized to proceed via a 5-exo-dig neighboring group participation cyclization and an α-iodo intermediate. xmu.edu.cn This regiospecific outcome has been observed even with asymmetric internal alkynes, leading to a single type of product. xmu.edu.cn

Related Catalytic Conversions Involving Iodinated Hydrocarbons

Palladium-Catalyzed Aminocarbonylation of Related Alkenyl Iodides (e.g., 1-iodo-1-dodecene)

Palladium-catalyzed aminocarbonylation reactions are significant for the synthesis of various amides and carboxamides, offering an atom-economic method for incorporating carbonyl functionalities. These reactions are widely applied to aryl and alkenyl halides. acs.orgnih.gov

Specifically, in the palladium-catalyzed aminocarbonylation of (E)- and (Z)-1-iodo-1-dodecene, odd-number carboxamides have been successfully synthesized. The yields of these carboxamides range from moderate to good, depending on the N-nucleophiles employed. mdpi.com As a notable side product, amides containing a triple bond at the 2-position were also observed, suggesting a complex reaction pathway potentially involving an iodo-alkenyl-palladium intermediate with a terminal carbonyl ligand. mdpi.com

General reaction conditions for palladium-catalyzed aminocarbonylation typically involve a palladium source, such as Pd(OAc)2, in combination with various phosphine (B1218219) ligands (e.g., triphenylphosphine (B44618) (TPP), Xantphos, DPEPhos). acs.orgnih.govdiva-portal.org Triethylamine (Et3N) or cesium carbonate (Cs2CO3) are commonly used as bases. acs.orgnih.gov The reactions are often conducted in solvents like dimethylformamide (DMF) under a carbon monoxide (CO) atmosphere, typically at temperatures around 100 °C for a duration of 24 hours. acs.orgnih.gov The choice of ligand can significantly influence the reaction efficiency and selectivity, with Xantphos often proving beneficial for certain substrates. diva-portal.org

Table 1: Representative Conditions for Palladium-Catalyzed Aminocarbonylation of Iodides

| Substrate Type | Palladium Catalyst | Ligand (Pd:L ratio) | Base | Solvent | CO Pressure | Temperature | Time | Yield Range | Reference |

| Aryl Iodides | Pd(OAc)2 | PPh3 (1:2) | Et3N | DMF | 1 bar | 100 °C | 24 h | Complete Conversion (GC) | acs.orgnih.gov |

| Aryl Iodides | Pd(OAc)2 | Xantphos (1:2) | Et3N | DMF | 1 bar | 100 °C | 24 h | Improved Yields for EWG-substituted | acs.orgnih.gov |

| (E/Z)-1-Iodo-1-dodecene | Pd(0)/PPh3 (in situ) | PPh3 | N/A | N/A | N/A | N/A | N/A | Moderate to Good | mdpi.com |

| Heteroaromatic Iodides | Pd(OAc)2 | TPP (1:2) | Cs2CO3 | DMF | 1 bar | 100 °C | 24 h | Moderate to Good | nih.gov |

Note: Yields and specific conditions can vary widely based on the exact substrate and nucleophile.

Non-Stereospecific Reduction of Related Alkenyl Iodides with Tin Hydrides

The reduction of organic halides, including alkenyl iodides, using tin hydrides, particularly tributyltin hydride (n-Bu3SnH), is a well-established method in organic chemistry. However, these reductions, especially for alkenyl halides, often proceed in a non-stereospecific manner. researchgate.netoup.com

For instance, the reduction of alkenyl halides such as 1-deuterio-1-iodo-1-dodecene and 1-iodo-1-triethylsilyl-1-dodecene with tributyltin hydride in the presence of a catalytic amount of triethylborane (B153662) (Et3B) has been shown to be non-stereospecific. researchgate.netoup.com This means that a single stereoisomer of the alkenyl iodide can yield a mixture of (E)- and (Z)-isomers of the corresponding reduced alkene. For example, (E)-1-iodo-1-triethylsilyl-1-dodecene yielded a mixture of (Z)- and (E)-1-triethylsilyl-1-dodecene (Z:E = 56:44), and its (Z)-isomer afforded a Z:E = 57:43 mixture under these conditions at -78°C. oup.com

This lack of stereospecificity is typically explained by the involvement of a radical intermediate. Upon halogen abstraction by a tin radical, an alkenyl radical is formed. This alkenyl radical can undergo rapid equilibration between its geometric isomers (e.g., cis and trans forms) before hydrogen atom transfer from the tin hydride occurs. oup.com Because the interconversion of the radical isomers is faster than the hydrogen abstraction, a mixture of the final alkene stereoisomers is obtained, irrespective of the starting stereochemistry of the alkenyl iodide. oup.com This phenomenon highlights the transient nature and conformational flexibility of radical intermediates in these tin hydride-mediated reductions.

Mechanistic Investigations and Theoretical Insights into 1 Iodo 1 Dodecyne Reactivity

Mechanistic Elucidation of 1-Iodination Processes

The introduction of an iodine atom at the terminal position of an alkyne, as in 1-Iodo-1-dodecyne, often proceeds via electrophilic iodination mechanisms, with N-Iodosuccinimide (NIS) and hypervalent iodine reagents being prominent tools.

N-Iodosuccinimide (NIS) is frequently employed as a mild electrophilic iodinating agent for various organic substrates, including alkenes, aromatic compounds, and carbonyl derivatives. orgsyn.orgacsgcipr.org The mechanism of NIS-mediated iodination typically involves the in situ generation of active electrophilic iodine species. acsgcipr.orgscispace.com The iodine atom, bonded to the nitrogen atom of succinimide (B58015), acts as an electrophile, facilitating the transfer of iodine to the substrate. This process is understood to involve the formation of an iodonium (B1229267) ion (I⁺) intermediate.

The reactivity of NIS can be significantly enhanced by the presence of Brønsted or Lewis acids, which can protonate NIS, thereby increasing its electrophilicity. acsgcipr.orgresearchgate.net For instance, in aromatic iodination, the succinimide anion can function both as a leaving group in the initial step and as a base for the subsequent deprotonation of the Wheland intermediate. mdma.ch Recent investigations, including NMR and density functional theory (DFT) calculations, have explored the halogen-bonding interactions between molecular iodine (I₂) and NIS, suggesting the formation of an active iodinating species, such as a Lewis base–I⁺ complex. acs.org

Hypervalent iodine reagents are recognized as powerful tools for achieving chemoselective transformations in organic synthesis, operating under both transition metal-catalyzed and metal-free conditions. frontiersin.orgrsc.orgacs.org Their utility stems from their unique oxidizing properties and commercial availability, making them valuable for various oxidative functionalizations. acs.orgresearchgate.netorganic-chemistry.org

The chemoselectivity observed in oxidative iodination reactions is highly dependent on the specific hypervalent iodine reagent chosen and the prevailing reaction conditions. For example, in the oxidative iodination of alkynes, different hypervalent iodine systems can be precisely tuned to achieve mono-, di-, or tri-iodination products with high chemoselectivity and good yields. frontiersin.org A commonly utilized reagent in this context is (diacetoxyiodo)benzene (B116549) (PIDA). frontiersin.org Furthermore, the structural features of the hypervalent iodine reagent, such as the substitution pattern of a benziodoxolone core, can significantly influence the reaction outcome and selectivity. frontiersin.org The solvent system employed can also play a crucial role in dictating the chemoselectivity of these reactions. beilstein-journals.org In some instances, hypervalent iodine compounds can generate electrophilic iodinating intermediates that lead to specific regioselectivity, including anti-Markovnikov additions. beilstein-journals.org

Role of Intermediates in N-Iodosuccinimide (NIS) Catalysis

In-Depth Mechanistic Studies of this compound Transformations

Beyond its initial iodination, this compound can undergo further transformations, particularly hydration, which has been extensively studied for its unique mechanistic features.

Iodine-mediated hydration of alkynes presents a "green" and metal-free alternative to traditional metal-catalyzed procedures for alkyne hydration. researchgate.netacs.orgbeilstein-journals.orgresearchgate.net This reaction is hypothesized to proceed through a 5-exo-dig neighboring group participation (NGP) cyclization. researchgate.netacs.orgbeilstein-journals.orgresearchgate.netgoogle.com NGP, also known as anchimeric assistance, involves the interaction of a reaction center with a lone pair of electrons or electrons within a sigma or pi bond located elsewhere in the same molecule. wikipedia.orglibretexts.orgscribd.com This intramolecular interaction can lead to a significant increase in reaction rates and, in some cases, unexpected stereochemical outcomes. wikipedia.orglibretexts.org

Mechanistic investigations into the iodine-mediated hydration of alkynes have successfully identified and characterized transient intermediates. Specifically, the existence of an α-iodo intermediate has been confirmed through in-depth Nuclear Magnetic Resonance (NMR) spectroscopic studies. researchgate.netacs.orgbeilstein-journals.orgresearchgate.net These NMR investigations allowed for the in situ monitoring of the conversion from the alkyne starting material to the final ketone product. beilstein-journals.org Notably, the use of iodine monochloride (ICl) in the NMR experiments, as opposed to molecular iodine (I₂), provided clearer and more unambiguous characterization of the α-iodo intermediate, facilitating a detailed understanding of its structure and role in the reaction pathway. beilstein-journals.org

The hydration of internal alkynes, such as this compound, can exhibit varying degrees of regioselectivity depending on the reaction conditions and the nature of the alkyne substituents. In traditional mercury(II)-catalyzed hydration methods, internal alkynes that are unsymmetrical typically yield a mixture of isomeric ketone products due to a lack of regioselectivity in the addition of water. libretexts.orglibretexts.orgjove.compearson.com This is in contrast to terminal alkynes, which generally follow Markovnikov's rule, leading predominantly to methyl ketones. libretexts.orglibretexts.orgjove.comchemistrysteps.commasterorganicchemistry.com Anti-Markovnikov hydration of alkynes, usually achieved through hydroboration-oxidation, typically yields aldehydes from terminal alkynes, with the regioselectivity driven by steric factors. libretexts.orgmasterorganicchemistry.comyoutube.com

However, recent studies have demonstrated that the iodine-mediated hydration of alkyl-capped, asymmetric internal alkynes can proceed with remarkable regiospecificity. researchgate.netacs.orgbeilstein-journals.orgresearchgate.net This observed regiospecificity is attributed to the involvement of the 5-exo-dig Neighboring Group Participation (NGP) pathway, which directs the addition of water to a specific carbon of the alkyne. researchgate.netacs.orgbeilstein-journals.orgresearchgate.net While both electronic and steric hindrance can influence the regioselectivity of asymmetric alkyne hydration, steric hindrance has been shown to play a dominant role in the regioselectivity of these iodine-mediated reactions. researchgate.net

Investigations into Carbon Dioxide Radical Anion (CO2•–) Enabled Reactions with Alkynes

The carbon dioxide radical anion (CO2•–) is a highly reactive species characterized by its nucleophilic radical nature and a notably low reduction potential (E1/2° = –2.2 V vs SCE). nih.gov This dual reactivity allows CO2•– to participate in radical additions and single-electron reductions. nih.govuni.lu It is frequently generated through the electrochemical reduction of carbon dioxide. nih.gov

Investigations into CO2•– enabled reactions have demonstrated its utility as a powerful single-electron reductant in various radical chain processes. nih.gov For instance, it facilitates the reductive activation of electron-poor substrate classes. nih.gov In reactions with olefins, CO2•– can lead to either single-electron reduction or alkene hydrocarboxylation, with the outcome often predictable based on the olefin's reduction potential. nih.gov More electron-poor olefins (E1/2° ≥ –2.1 V vs SCE) tend to undergo single-electron transfer, while less electron-poor olefins (E1/2° ≤ –2.1 V vs SCE) favor radical hydrocarboxylation. nih.gov Although specific detailed studies focusing on this compound's direct reaction with CO2•– are not extensively documented, the principles observed with other unsaturated systems, such as olefins, suggest that this compound, as a terminal alkyne, could similarly engage in radical additions or reductions mediated by CO2•–. The presence of the iodine atom might further influence the electronic properties of the alkyne, potentially altering its reactivity profile in such radical processes.

Nucleophilic Substitution Pathways in Alkynyliodonium Salts

Alkynyliodonium salts are a class of hypervalent iodine reagents known for their electrophilic alkyne character and their ability to undergo various transformations, including nucleophilic substitution reactions. These reactions typically involve the displacement of a leaving group, such as a triflate anion (OTf–), by a nucleophile. For example, studies have shown that alkynyliodonium salts can react with nucleophiles like azide (B81097) (N3–), where the azide replaces the triflate group. mdpi-res.com This process is a key aspect of their synthetic utility. mdpi-res.com

The synthesis of alkynyliodonium salts can be achieved efficiently, with a notable development being the one-pot synthesis directly from aryl iodides and alkynes. nih.gov This method has significantly improved access to these hypervalent iodine reagents, broadening their potential applications in organic synthesis. nih.gov While this compound itself is an iodoalkyne, it can serve as a precursor or a structurally related compound in the generation of alkynyliodonium species. The iodine atom in this compound could potentially be activated to form an iodonium center, which would then be susceptible to nucleophilic attack, leading to substitution products. Understanding these pathways is crucial for designing new synthetic routes involving iodoalkynes and hypervalent iodine reagents.

Computational Chemistry and Theoretical Modeling

Computational chemistry plays a vital role in elucidating the intricate mechanisms and selectivities observed in alkyne transformations.

The activation of alkynes by electrophiles is a fundamental step in many catalytic reactions. Computational studies have provided significant insights into how different electrophiles, such as gold cations, iodonium species, and Brønsted acids, interact with and activate the alkyne triple bond. googleapis.comnih.gov

Gold Cations: Gold(I) complexes, for instance, are highly effective in activating alkynes due to their unique electronic properties, including high π-acidity and low oxyphilicity. This allows them to activate unsaturated carbon-carbon bonds even in the presence of oxygen-containing nucleophiles. Computational analyses reveal that the coordination between the alkyne triple bond and cationic gold species can be non-symmetrical or slightly non-symmetrical, influencing the subsequent reaction pathways and product formation (e.g., leading to isoquinolines). googleapis.comnih.gov

Iodonium Species: Similar to gold, iodonium species act as electrophiles that can activate alkynes. The coordination of the alkyne with iodonium species also tends to be non-symmetrical or slightly non-symmetrical, which can direct the reactivity towards specific products. googleapis.comnih.gov Given that this compound contains an iodine atom directly bonded to the alkyne, its potential to form or interact with iodonium-like intermediates is highly relevant to understanding its activation and reactivity.

Brønsted Acids: In contrast, Brønsted acids can activate alkynes through more symmetrical coordination. Computational models indicate that symmetrical coordination with electrophiles like Brønsted acids can lead to different reaction outcomes, such as the formation of triazoles, distinguishing their reactivity from that of gold or iodonium species. googleapis.comnih.gov

These computational investigations highlight how the nature of the electrophile and its coordination geometry with the alkyne dictate the reaction's fate, influencing product structures and selectivities.

Regiodivergent reactions, which allow access to different constitutional isomers from identical starting materials, are powerful tools in chemical synthesis. Computational studies have been instrumental in unraveling the underlying mechanisms governing regiodivergence in alkynylation reactions.

One notable example is the Pd(II)-mediated C-H alkynylation, where the regioselectivity can be switched depending on the identity of the alkynyl halide coupling partner. For instance, using TIPS alkyne bromides can lead to δ-C(sp2)–H alkynylation products, while TIPS alkyne iodides can result in γ-C(sp2)–H alkynylation products. Integrated experimental and computational approaches have provided atomistic rationalization for this observed site-selectivity. These studies have established that a switch in mechanism, from migratory insertion to Pd(II)/Pd(IV) oxidative addition, is a major factor contributing to regiodivergence. Factors such as decreased ring strain in transition states and the identification of a novel β-Pd effect (analogous to the β-Si effect) have been shown to promote specific regioselective pathways.

While specific computational studies on the regiodivergence of this compound in alkynylation reactions are not detailed in the provided information, the general principles derived from these studies on other alkynyl halides are directly applicable. The presence of the iodine atom in this compound suggests it could participate in similar palladium-catalyzed or other transition metal-mediated alkynylation reactions, where computational modeling would be crucial for predicting and understanding its regioselectivity.

Advanced Spectroscopic Characterization Techniques for 1 Iodo 1 Dodecyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds, including 1-Iodo-1-dodecyne. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can deduce the connectivity of atoms and the spatial arrangement of functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) SpectroscopyThe ¹H NMR spectrum of this compound provides characteristic signals corresponding to the various proton environments within the molecule. For this compound, the following ¹H NMR data (in CDCl₃ at 400 MHz) has been reported:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 2.35 | triplet (t) | 7.0 | 2H | -CH₂-C≡C-I |

| 1.51–1.49 | multiplet (m) | - | 2H | -CH₂-CH₂-C≡C-I |

| 1.29–1.26 | multiplet (m) | - | 14H | -(CH₂)₇- (bulk alkyl chain) |

| 0.88–0.86 | multiplet (m) | - | 3H | -CH₃ (terminal) |

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz). nih.gov

These chemical shifts are consistent with the expected environments in this compound. The triplet at δ 2.35 ppm is characteristic of the methylene (B1212753) group (CH₂) adjacent to the alkyne moiety, coupled to the neighboring methylene protons. The broad multiplets between δ 1.26-1.51 ppm correspond to the long chain of methylene protons, while the terminal methyl group (CH₃) appears as a multiplet around δ 0.88 ppm, typical for aliphatic methyl groups. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy¹³C NMR spectroscopy is crucial for identifying each unique carbon environment in a molecule. For iodoalkynes, the chemical shifts of the alkynyl carbons are particularly sensitive to the presence of the heavy iodine atom. Relativistic effects caused by heavy elements like iodine can significantly alter the NMR shifts of nearby nuclei.acs.orgSpecifically, alkynyl carbons bonded to iodine can exhibit chemical shifts approximately 12-15 ppm higher in frequency (downfield) in Lewis-basic solvents compared to their shifts in CDCl₃.researchgate.netWhile specific ¹³C NMR data for this compound was not directly retrieved, based on general principles for iodoalkynes, the two sp-hybridized carbons of the triple bond would show distinct signals, with the carbon directly bonded to iodine being significantly deshielded due to the heavy atom effect and the inductive effect of iodine. The remaining alkyl chain carbons would appear in their characteristic aliphatic regions.

Other Relevant Spectroscopic Methods for Chemical Characterization

Beyond NMR, other spectroscopic techniques provide complementary information essential for the comprehensive characterization of this compound.

Infrared (IR) SpectroscopyInfrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.vscht.czFor this compound, key absorption bands would include:

≡C-H Stretch: A sharp, weak absorption band is expected around 3300 cm⁻¹ due to the stretching vibration of the terminal sp C-H bond of the alkyne. pressbooks.publibretexts.orguc.edulibretexts.org

C≡C Stretch: The carbon-carbon triple bond (C≡C) stretching vibration typically appears as a weak to medium intensity band in the range of 2100–2250 cm⁻¹. pressbooks.publibretexts.orguc.edulibretexts.org The intensity can be weak due to the relatively low polarity of the triple bond in the presence of iodine. libretexts.org

Alkyl C-H Stretches: Multiple bands below 3000 cm⁻¹ would be observed for the C-H stretching vibrations of the saturated alkyl chain (e.g., ~2900 cm⁻¹). pressbooks.pubuc.edu

C-I Stretch: While less distinct and often overlapping with fingerprint region signals, a C-I stretch might contribute to absorption in the lower wavenumber region (e.g., 500-600 cm⁻¹).

Mass Spectrometry (MS)Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through characteristic fragmentation patterns.wikipedia.orglibretexts.orgsavemyexams.com

Molecular Ion Peak (M⁺): For this compound, the molecular ion peak (M⁺) would be observed at m/z 292, corresponding to its molecular weight. orgchemboulder.comsavemyexams.com

Fragmentation Pattern: The presence of iodine often leads to characteristic fragmentation. Common fragmentation pathways for iodoalkynes might include:

Loss of the iodine atom (I•), resulting in a fragment ion at [M - 127]⁺.

Loss of hydrogen iodide (HI), leading to a fragment ion at [M - 128]⁺.

Cleavage of the alkyl chain, generating a series of fragment ions separated by 14 mass units (CH₂ groups), typical for long-chain hydrocarbons. libretexts.org The base peak (most abundant ion) can often arise from stable carbocations formed after fragmentation. docbrown.info

These spectroscopic techniques, when used in combination, provide a comprehensive suite of data for the definitive identification and structural characterization of this compound and its derivatives.

Applications of 1 Iodo 1 Dodecyne and Its Synthetic Derivatives in Advanced Materials and Chemical Synthesis

Fundamental Role as Versatile Building Blocks in Complex Organic Synthesis

1-Iodo-1-dodecyne, as a representative 1-iodoalkyne, serves as a highly reactive and practical intermediate in complex organic synthesis. nih.govontosight.ai The inherent reactivity of the carbon-iodine bond, coupled with the presence of the alkyne functionality, allows for diverse chemical transformations. These compounds are considered difunctional molecules, capable of participating in various coupling reactions to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. nih.govontosight.ai

While specific examples for this compound in all cross-coupling reactions are not extensively detailed, 1-iodoalkynes in general are well-established participants in transition-metal catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Heck, and Stille couplings. researchgate.netreddit.comlibretexts.orglibretexts.orgorganic-chemistry.orgmdpi.com These reactions are crucial for constructing complex molecular architectures. For instance, palladium-catalyzed aminocarbonylation has been explored for related iodoalkenes, leading to the synthesis of various carboxamides. researchgate.net The efficiency and mild conditions often associated with reactions involving iodoalkynes make them attractive synthons in the development of intricate organic molecules. libretexts.org

Contributions to Materials Science and Polymer Chemistry

The incorporation of this compound into materials science primarily stems from its potential to serve as a precursor for highly ordered polymeric systems, particularly polydiacetylenes.

This compound has been directly utilized in the synthesis of bisdiynamide polydiacetylenes. researchgate.net Polydiacetylenes (PDAs) are a class of conjugated polymers known for their distinctive chromogenic and fluorogenic properties, which enable them to undergo color transitions upon exposure to various external stimuli. libretexts.org The synthesis typically involves diacetylene monomers, which can self-assemble into ordered structures like vesicles and then undergo photopolymerization to yield blue-phase PDAs. libretexts.org The ability to tune the properties of these materials, such as their color transition temperature, is critical for their application in sensory materials. researchgate.net The incorporation of specific functional groups, like those provided by this compound, allows for the precise design of polydiacetylene derivatives with tailored properties for novel sensory applications.

Utility in the Synthetic Routes to Biologically Relevant Molecules and Total Syntheses

Iodo-substituted organic compounds, including iodoalkynes like this compound, are valuable synthons and precursors in the synthesis of natural products and other biologically active compounds. libretexts.orguef.fi Organic synthesis, particularly total synthesis, is a field dedicated to constructing complex molecules, including those of biological importance, and continuously advances by developing new synthetic methodologies. nih.gov

While direct total synthesis examples specifically featuring this compound as a key intermediate are not widely reported in the general literature, the broader class of iodoalkynes plays a significant role. The carbon-iodine bond can be selectively transformed, allowing for the introduction of diverse functionalities necessary for building complex molecular scaffolds found in natural products. For instance, terminal alkynes, which are precursors to 1-iodoalkynes, are commonly used in the synthesis of various natural products and biologically active compounds, including macrolides, δ-lactones, alkaloids, unsaturated fatty acids, polyketides, and terpenoids. rsc.org The ability to perform precise C-C and C-N bond formations using iodoalkynes makes them indispensable in the multi-step routes to synthesize intricate biologically relevant molecules.

Broader Impact on Organoiodine Chemistry and Initiatives in Green Chemistry

This compound contributes to the expanding field of organoiodine chemistry, which focuses on the synthesis and properties of organic compounds containing carbon-iodine bonds. acs.org Organoiodine compounds are crucial intermediates in organic synthesis due to the relatively easy formation and subsequent replacement of the carbon-iodine bond. uef.fi This characteristic makes them excellent "scaffolding" molecules for building larger, more complex organic structures. uef.fi

Furthermore, the synthesis and application of this compound and related iodoalkynes are increasingly aligning with the principles of green chemistry. Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. exlibrisgroup.com In the context of iodination reactions, advancements have focused on developing milder, more economic, and environmentally friendly methods for synthesizing 1-iodoalkynes. ontosight.ai For example, the use of hydrogen peroxide as an oxidant, which produces water as a benign byproduct, and the development of solvent-free reaction conditions are significant steps towards greener synthesis. libretexts.org The ongoing research into efficient and sustainable methods for producing organoiodine compounds like this compound underscores a broader commitment to reducing environmental impact in chemical manufacturing.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Iodo-1-dodecyne with high yield?

Methodological Answer:

- Design considerations : Prioritize solvent polarity (e.g., THF or DMF) and temperature control (0–25°C) to minimize side reactions like alkyne decomposition. Use iodinating agents (e.g., N-iodosuccinimide) in stoichiometric excess (1.2–1.5 equiv.) .

- Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity through -NMR (absence of proton signals near 2.5 ppm for unreacted alkyne precursors) and elemental analysis (C:I ratio) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Experimental setup : Store aliquots in amber vials under inert gas (N/Ar) at −20°C, 4°C, and 25°C. Analyze degradation via HPLC-UV at weekly intervals (λ = 254 nm).

- Data interpretation : Compare retention time shifts or new peaks indicating decomposition. Use Arrhenius plots to extrapolate shelf-life .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- Core techniques :

- Cross-validation : Pair with high-resolution mass spectrometry (HRMS) to verify molecular ion [M+H] (theoretical m/z calculated for CHI: 292.07) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in Sonogashira coupling reactions?

Methodological Answer:

Q. What strategies are effective in resolving contradictory kinetic data observed in this compound-mediated coupling reactions?

Methodological Answer:

- Troubleshooting framework :

- Control experiments : Test for moisture sensitivity (e.g., anhydrous vs. ambient conditions) and catalyst stability (e.g., Pd(PPh) vs. CuI).

- Statistical analysis : Apply ANOVA to compare reaction rates across triplicate trials; identify outliers via Grubbs’ test.

- Advanced monitoring : Use in situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. How does steric hindrance in this compound influence regioselectivity in multi-component reactions?

Methodological Answer:

- Experimental design :

- Data interpretation : Correlate steric parameters (Tolman cone angles) with % yield and byproduct formation .

Methodological Best Practices

- Safety protocols : Always use gloveboxes or Schlenk lines for air-sensitive reactions. Refer to safety data sheets for handling iodinated alkynes (e.g., PPE: nitrile gloves, lab coat, eye protection) .

- Data transparency : Publish raw NMR/FID files and crystallographic data in supplementary materials to enable reproducibility .

- Peer-review alignment : Frame research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to meet journal standards .

Q. Tables for Key Data Interpretation

| Parameter | Technique | Expected Outcome for this compound |

|---|---|---|

| Purity | Elemental Analysis | C: 49.3%, H: 7.2%, I: 43.5% (theoretical) |

| Thermal Stability | DSC/TGA | Decomposition onset: >150°C (under N) |

| Solubility | Solvent Screening | Soluble in THF, DCM; insoluble in HO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.